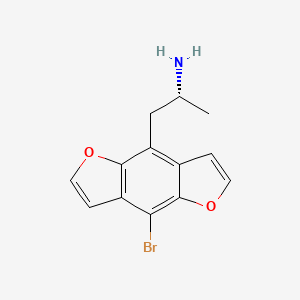
Bromo-DragonFLY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-DragonFLY, also known as this compound, is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Studies
Bromo-DragonFLY has been extensively studied for its pharmacological properties, particularly its interaction with serotonin receptors. The compound demonstrates:
- High Affinity for 5-HT2A and 5-HT2C Receptors : this compound exhibits a binding affinity of Ki=0.04nM for the 5-HT2A receptor and Ki=0.02nM for the 5-HT2C receptor, indicating its potential as a powerful psychoactive agent .
- Monoamine Oxidase Inhibition : It has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), with a Ki value of 0.352μM. This inhibition is clinically relevant as it may affect serotonin metabolism .
Toxicological Assessments
Recent studies have focused on the toxicological implications of this compound:
- Acute Toxicity : In silico methods have predicted significant acute toxicity across various species, highlighting its potential risk in human use .
- Cardiotoxicity Risks : The compound has been associated with cardiotoxic effects due to its inhibition of the hERG channel, which is critical for cardiac repolarization .
Forensic Toxicology
This compound's emergence as a new psychoactive substance (NPS) raises concerns in forensic toxicology. Its detection in biological samples is crucial for understanding its prevalence and impact on public health:
- Detection Methods : Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in biological specimens, aiding in toxicological investigations .
Behavioral Studies
Research involving animal models has been conducted to explore the behavioral effects of this compound:
- Hallucinogenic Effects : Studies using rodent models have investigated the drug's hallucinogenic properties, contributing to understanding its mechanism of action and potential therapeutic applications in treating mood disorders .
Table 1: Pharmacological Properties of this compound
| Property | Value |
|---|---|
| Binding Affinity (5-HT2A) | Ki=0.04nM |
| Binding Affinity (5-HT2C) | Ki=0.02nM |
| MAO-A Inhibition Ki | 0.352μM |
| Duration of Effects | Up to 2-3 days |
Table 2: Toxicological Parameters
| Parameter | Findings |
|---|---|
| Acute Toxicity | Significant across species |
| Genotoxicity | Low likelihood of DNA damage |
| Cardiotoxicity | Notable risk via hERG inhibition |
| Endocrine Disruption | Minimal estrogenic activity |
Case Study 1: Acute Intoxication Incidents
Reports indicate several cases of acute intoxication leading to severe adverse effects, including limb necrosis and fatalities associated with this compound use. These incidents underscore the need for increased awareness and monitoring within clinical settings.
Case Study 2: Behavioral Impact in Animal Models
Research conducted on rodents has demonstrated that administration of this compound results in significant alterations in behavior consistent with hallucinogenic experiences. These findings provide insights into the potential therapeutic applications while also highlighting risks associated with misuse.
Propriétés
Numéro CAS |
502759-67-3 |
|---|---|
Formule moléculaire |
C13H12BrNO2 |
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |
InChI |
InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m1/s1 |
Clé InChI |
GIKPTWKWYXCBEC-SSDOTTSWSA-N |
SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
SMILES isomérique |
C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
SMILES canonique |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
Synonymes |
(R)-2-amino-1-(8-bromobenzo(1,2-b-5,4-b')difuran-4-yl)propane bromodragonfly |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















